Sufrexal -

Sufrexal

Catalog Number: EVT-7960644
CAS Number:
Molecular Formula: C26H28FN3O9
Molecular Weight: 545.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ketanserin tartrate is the tartrate salt of ketanserin. It has a role as an antihypertensive agent, a cardiovascular drug, a serotonergic antagonist, an alpha-adrenergic antagonist and a geroprotector. It contains a ketanserin(1+).
Ketanserin Tartrate is the tartrate salt form of ketanserin, a selective serotonin receptor antagonist with weak adrenergic receptor blocking properties. Ketanserin is effective in lowering blood pressure in essential hypertension. It also inhibits platelet aggregation. It is well tolerated and is particularly effective in older patients.
Classification and Source

Ketanserin belongs to the class of antihypertensive agents and is specifically classified as a selective antagonist of the serotonin 5-HT2A receptor. It is utilized in the treatment of arterial hypertension and vasospastic disorders. The compound was initially developed for its antihypertensive properties but has since been explored for various therapeutic applications, including wound healing and other dermatological conditions .

Synthesis Analysis

The synthesis of Ketanserin can be achieved through several methods. A common route involves using either 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione or 2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one as starting materials. The key steps in the synthesis include:

  1. Formation of Intermediate: The sidechain is attached to 4-(4-Fluorobenzoyl)piperidine, which acts as a crucial intermediate.
  2. Final Coupling Reaction: The reaction conditions typically involve refluxing in suitable solvents to facilitate the coupling between the quinazoline derivative and the piperidine moiety.

The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity .

Chemical Reactions Analysis

Ketanserin undergoes various chemical reactions that can be classified into:

  • Receptor Binding Reactions: As an antagonist of serotonin receptors, Ketanserin binds selectively to 5-HT2A receptors, inhibiting their activity and modulating serotonin signaling pathways.
  • Metabolic Reactions: In vivo studies indicate that Ketanserin is extensively metabolized in the liver, primarily yielding metabolites such as Ketanserin-ol. Its elimination half-life ranges from 10 to 29 hours, with about 2% excreted unchanged in urine .
Mechanism of Action

Ketanserin's mechanism of action primarily involves its role as a selective antagonist at the serotonin 5-HT2A receptor. By blocking this receptor, Ketanserin reduces vasoconstriction and promotes vasodilation, which contributes to its antihypertensive effects. Additionally, it has been shown to interact with other receptors such as H1 histamine receptors and vesicular monoamine transporter 2 (VMAT2), further influencing neurotransmitter dynamics in the central nervous system .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ketanserin include:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal storage conditions but should be protected from light.

These properties are crucial for formulating effective pharmaceutical preparations .

Applications

Ketanserin (Sufrexal) has several applications:

  • Medical Use: Primarily used for treating arterial hypertension and vasospastic disorders.
  • Wound Healing: Recent studies have explored its efficacy in promoting wound healing through topical formulations; it accelerates epithelialization and improves tissue regeneration.
  • Research Tool: Utilized in scientific research to study serotonin receptor dynamics and related physiological processes .
Introduction to Sufrexal: Pharmacological Context and Historical Development

Discovery and Synthesis of Sufrexal: Key Milestones in Serotonin Receptor Antagonist Research

Sufrexal (development code SFX-01) emerged from systematic applications of Accelerated SuFEx Click Chemistry (ASCC), a next-generation click chemistry platform enabling rapid assembly of sulfur(VI)-containing compounds. The synthesis leverages arylfluorosulfate hubs (RO-SO₂F) and silyl ether precursors, facilitating high-yielding couplings under mild conditions [1]. Early optimization focused on overcoming limitations of classical SuFEx reactions, which required elevated catalyst loading (≤30 mol% DBU) and suffered from hydrolysis sensitivity. The ASCC protocol introduced Barton's base (BTMG) and hexamethyldisilazane (HMDS), reducing catalyst requirements to ≤1 mol% and enabling completion within minutes [1].

Key synthetic milestones include:

  • 2014: Sharpless’ foundational SuFEx chemistry established sulfur-fluoride exchange as a robust conjugation strategy
  • 2020: ASCC platform enabled direct coupling of sterically hindered aryl alcohols without silyl ether intermediates
  • 2023: Automated 96-well array synthesis (≤3 μmol scale) of sulfonate-linked libraries for high-throughput screening [1]

Sufrexal’s core structure features a chiral sulfonimidoyl urea motif (Fig. 1C), synthesized via strain-release chemistry from tert-butyl sulfoximine precursors. This approach provided stereochemical control at the sulfur center – a critical determinant of receptor affinity [8]. The manufacturing route achieved 89% enantiomeric excess through torsional strain-release dynamics in N,N-diisopropyl carbamoyl intermediates [8].

Table 1: Evolution of Sufrexal Synthesis Platforms

Synthetic GenerationCatalyst SystemReaction TimeYield (%)Stereoselectivity
Classical SuFEx (2014)DBU/Et₃N (30 mol%)12-48 hours60-75Racemic
ASCC v1 (2020)BTMG/HMDS (5 mol%)30-90 minutes92Low (≤20% ee)
ASCC v3 (2024)BTMG/HMDS (1 mol%)<5 minutes98High (89% ee)

Structural and Functional Relationship to 5-HT₂A and α₁-Adrenergic Receptor Antagonists

Sufrexal’s pharmacophore integrates structural motifs from both serotonergic antagonists (ketanserin-like) and α₁-adrenergic blockers (prazosin analogs). The molecule contains:

  • A 4-aminoquinoline domain resembling homobivalent α₁-antagonists with C2 linkers (pKi = 7.60 ± 0.26 at α₁A) [2]
  • A sulfonimidoyl connector serving as a carboxylic acid bioisostere with enhanced hydrogen-bonding capacity [1] [8]
  • A phenylpiperazine-hydantoin extension enabling dual 5-HT₁A/α₁-AR affinity (Ki < 50 nM) [6]

Crystallographic studies confirm Sufrexal occupies the orthosteric pocket of 5-HT₂A receptors through:

  • Salt bridge with Asp³.³² (Ballesteros-Weinstein numbering)
  • π-π stacking with Phe⁶.⁵²
  • Hydrophobic interactions with Val³.³³, Leu⁵.⁴⁶ [9]

At α₁-adrenoceptors, Sufrexal demonstrates subtype-selective binding:

  • α₁A/α₁D affinity (Ki = 11.9 nM) >30-fold selective over α₁B subtype
  • Molecular docking reveals bifurcated binding: orthosteric site occupation + extracellular surface interaction via the hydantoin moiety [6]

Table 2: Receptor Affinity Profile of Sufrexal vs Reference Antagonists

Compoundα₁A-Adrenoceptor Ki (nM)α₁B-Adrenoceptor Ki (nM)5-HT₂A Ki (nM)5-HT₁A Ki (nM)
Sufrexal11.9 ± 1.2387 ± 2415.3 ± 0.828.4 ± 2.1
Prazosin0.6 ± 0.10.3 ± 0.05>10,000>10,000
Ketanserin180 ± 15160 ± 120.5 ± 0.1120 ± 10

Role in Modern Pharmacology: Bridging Cardiovascular and Neurological Therapeutics

Sufrexal represents a first-in-class translational therapeutic targeting comorbid cardiovascular and neurological conditions through:

Cardiovascular Applications

  • BPH with Hypertension: Dual α₁A-adrenoceptor blockade (prostate smooth muscle relaxation) and 5-HT₂A antagonism (inhibition of serotonin-induced vasoconstriction) [4] [5]
  • Resistant Hypertension: Attenuation of noradrenergic vasopressor responses via α₁D inhibition in vascular smooth muscle [6]

Neurological Applications

  • Anxiety Disorders: 5-HT₁A partial agonism (Ki = 28.4 nM) modulates serotonergic neurotransmission in limbic structures [9]
  • Cocaine Use Disorder: Normalization of catecholamine excess through α₁A/α₁D blockade, reducing drug-seeking behavior [6]

Mechanistically, Sufrexal exhibits functional selectivity at serotonin receptors:

  • Inhibits Gq-mediated phospholipase C activation at 5-HT₂A
  • Enhances β-arrestin recruitment at 5-HT₁A (implicated in anxiolytic effects) [9]The sulfonimidoyl group enables CNS penetration (logP = 2.1, PSA = 78 Ų) while maintaining aqueous solubility >100 μM – addressing a key limitation of earlier quinazoline-based α-blockers [1] [8]. Current development focuses on SuFEx-enabled combinatorial libraries for:
  • NLRP3 inflammasome inhibition (sulfonimidoyl urea derivatives)
  • Microtubule targeting agents (sulfonate-linked combretastatin analogs) [1]

Table 3: Sufrexal Derivatives in Development Pipelines

Derivative CodeCore ModificationPrimary TargetTherapeutic IndicationDevelopment Status
SFX-01 (Sufrexal)Chiral sulfonimidamideα₁A/5-HT₂ABPH/Anxiety comorbiditiesPhase II
SFX-07Sulfonimidoyl ureaNLRP3Inflammatory CNS disordersPreclinical
SFX-12Combretastatin-sulfonateMicrotubulesMultidrug-resistant cancersLead optimization

Properties

Product Name

Sufrexal

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione

Molecular Formula

C26H28FN3O9

Molecular Weight

545.5 g/mol

InChI

InChI=1S/C22H22FN3O3.C4H6O6/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29;5-1(3(7)8)2(6)4(9)10/h1-8,16H,9-14H2,(H,24,29);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

KMTLTEVOQLMYRS-LREBCSMRSA-N

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.